(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
This compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, an acetyl group, and a benzo[d]thiazol group . The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving acylation, imination, and condensation . The exact method would depend on the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups . These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. These could include substitution reactions (due to the presence of the chloro group), as well as reactions involving the acetyl and imino groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar and nonpolar groups, the size and shape of the molecule, and the presence of any charge .Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-24-17(23)10-21-14-4-2-3-5-15(14)26-18(21)20-16(22)11-25-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVRWZYWJHLNCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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